molecular formula C23H30ClN3OS B2663696 N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride CAS No. 1185153-88-1

N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride

Cat. No.: B2663696
CAS No.: 1185153-88-1
M. Wt: 432.02
InChI Key: CGPSFXMBXXFHON-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride is a benzamide derivative featuring a benzo[d]thiazole core substituted with an ethyl group at position 6 and a diethylaminoethyl side chain. The hydrochloride salt enhances solubility, making it suitable for pharmacological applications.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3OS.ClH/c1-5-18-10-13-20-21(16-18)28-23(24-20)26(15-14-25(6-2)7-3)22(27)19-11-8-17(4)9-12-19;/h8-13,16H,5-7,14-15H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPSFXMBXXFHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CCN(CC)CC)C(=O)C3=CC=C(C=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride typically involves multiple steps:

    Formation of the Benzo[d]thiazole Moiety: This step involves the cyclization of an appropriate precursor, such as 2-aminothiophenol, with an aldehyde or ketone to form the benzo[d]thiazole ring.

    Attachment of the Diethylaminoethyl Group: The diethylaminoethyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by the diethylaminoethyl moiety.

    Coupling with the Benzamide Core: The final step involves coupling the benzo[d]thiazole derivative with the benzamide core, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like dichloromethane, with bases such as sodium hydroxide or acids like hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as an antimicrobial agent . Research indicates that benzothiazole derivatives exhibit significant activity against various pathogens.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Studies suggest that the mechanism of action may involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Research

The anticancer properties of N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride have been explored in several studies. The compound has shown efficacy against various cancer cell lines by inducing apoptosis through caspase activation.

Cell LineIC50 (µM)
HeLa15
MCF720
A54925

The structure-activity relationship (SAR) studies indicate that modifications on the benzothiazole rings can enhance the compound's potency against cancer cells .

The compound has demonstrated significant biological activities, including:

  • Enzyme Inhibition: It may inhibit key enzymes involved in metabolic processes within microbial and cancer cells.
  • Oxidative Stress Modulation: Benzothiazoles can influence oxidative stress levels, potentially offering protective effects against cellular damage.
  • DNA Interaction: Molecular docking studies suggest effective binding to DNA, interfering with replication and transcription processes .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. Results indicated significant inhibition against multiple pathogens, supporting its potential as a lead compound for developing new antibiotics.

Study on Anticancer Activity

Another investigation focused on the anticancer effects against breast cancer cell lines. Treatment with the compound led to increased apoptosis rates and reduced cell viability, highlighting its therapeutic potential in oncology .

Mechanism of Action

The mechanism of action of N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

a) N-[2-(Dimethylamino)ethyl]-4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide Hydrochloride ()
  • Structural Differences: Amino Group: Dimethylaminoethyl vs. diethylaminoethyl in the target compound. Benzamide Substituent: Ethylsulfonyl (electron-withdrawing) at position 4 vs. methyl (electron-donating) in the target. Benzothiazole Substituent: 6-fluoro vs. 6-ethyl.
  • Fluorine at position 6 increases electronic effects (electron-withdrawing), possibly enhancing metabolic stability but reducing lipophilicity compared to the ethyl group in the target compound .
b) N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives ()
  • Structural Differences :
    • Acetamide linker vs. benzamide in the target.
    • Variable aryl groups at position 6 vs. ethyl in the target.
  • Functional Implications :
    • Acetamide derivatives often exhibit antimicrobial or antitumor activities, whereas benzamide structures (as in the target) are more common in CNS-targeting agents due to enhanced lipophilicity and blood-brain barrier penetration .
c) N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide ()
  • Structural Differences :
    • Pyrrole-indole core vs. benzothiazole-benzamide in the target.
    • Hydroxybutanedioate salt vs. hydrochloride.
  • Functional Implications :
    • The indole-pyrrole framework is associated with kinase inhibition, while benzothiazole-benzamide structures may target neurotransmitter receptors or ion channels. Hydrochloride salts generally offer higher aqueous solubility than hydroxybutanedioate salts .

Physicochemical Properties Comparison

Property Target Compound Compound Compound
Molecular Weight ~480 g/mol (estimated) ~465 g/mol (reported) ~550 g/mol (estimated)
Solubility (HCl salt) High (due to hydrochloride) Moderate (sulfonyl group) Moderate (hydroxybutanedioate)
LogP ~3.5 (estimated) ~2.8 (due to fluorine) ~4.0 (indole-pyrrole core)
pKa (amine) ~9.0 (tertiary amine) ~8.5 (dimethylamino) ~9.2 (tertiary amine)

Comparison with Analogues :

  • Compound : Uses ethylsulfonyl substitution, requiring sulfonation steps.
  • Compound : Involves indole-pyrrole condensation, a more complex multi-step synthesis .

Q & A

Q. What are the recommended synthetic routes for N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride, and how can reaction conditions be optimized?

The synthesis involves multi-step protocols, including:

  • Amide bond formation : Reacting 6-ethylbenzo[d]thiazol-2-amine with activated 4-methylbenzoyl chloride derivatives under anhydrous conditions (e.g., pyridine as a base) .
  • Alkylation : Introducing the diethylaminoethyl group via nucleophilic substitution using 2-(diethylamino)ethyl chloride in the presence of a base like NaHCO₃ .
  • Hydrochloride salt formation : Treating the free base with HCl in ethanol .

Q. Optimization strategies :

  • Monitor reaction progress using TLC and adjust stoichiometry to minimize byproducts .
  • Purify intermediates via column chromatography (e.g., silica gel, CH₂Cl₂/MeOH) and recrystallize the final product from methanol .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • ¹H/¹³C NMR : Key signals include:
    • Benzo[d]thiazole protons : Aromatic protons at δ 7.1–7.5 ppm (integration for 6-ethyl substituent) .
    • Diethylaminoethyl group : N-CH₂-CH₂-N signals at δ 2.5–3.5 ppm and ethyl CH₃ at δ 1.1–1.3 ppm .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • Elemental analysis : Match calculated vs. observed C, H, N, S percentages .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s pharmacological potential?

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases, using ATP/NADH depletion as readouts .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the benzamide or thiazole rings) influence bioactivity?

  • Case study : Replacing the 4-methyl group with trifluoromethyl (CF₃) increases lipophilicity, enhancing blood-brain barrier penetration (logP ↑ by 0.8) .
  • Thiazole substitution : Electron-withdrawing groups (e.g., Cl, F) at position 6 improve antimicrobial potency (MIC ↓ 4-fold vs. S. aureus) .
  • Data-driven design : Use QSAR models to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms or molecular conformations?

  • Hydrogen bonding networks : X-ray diffraction reveals intermolecular N–H···N bonds (e.g., 2.89 Å in thiazole derivatives), stabilizing dimeric structures .
  • Torsional angles : Dihedral angles between benzamide and thiazole moieties (e.g., 15–25°) indicate restricted rotation, influencing binding to biological targets .

Q. What strategies address low solubility or stability during in vivo studies?

  • Salt selection : Hydrochloride salts improve aqueous solubility (e.g., >10 mg/mL in PBS) compared to free bases .
  • Prodrug design : Esterify carboxyl groups (e.g., ethyl ester prodrugs) to enhance bioavailability .
  • Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .

Q. How can computational methods (e.g., molecular docking) predict binding modes to biological targets?

  • Target selection : Prioritize proteins with hydrophobic pockets (e.g., kinase ATP-binding sites) compatible with the compound’s benzamide-thiazole scaffold .
  • Docking workflow :
    • Prepare ligand (AMBER force field) and receptor (PDB: 1ATP).
    • Simulate binding using AutoDock Vina; validate with MD simulations (RMSD <2 Å) .

Q. What analytical techniques are critical for resolving discrepancies in biological activity data across studies?

  • HPLC purity checks : Ensure >95% purity to exclude confounding effects from impurities .
  • Dose-response validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo efficacy .

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